
Dimethyl cyclohexane-1,4-dicarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl cyclohexane-1,4-dicarboximidate is a chemical compound with a cyclohexane ring substituted at the 1 and 4 positions with dimethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl cyclohexane-1,4-dicarboximidate can be synthesized through the catalytic hydrogenation of dimethyl cyclohexane-1,4-dicarboxylate. This process typically involves the use of a CuMgAl catalyst under relatively mild conditions. The reaction is carried out in a high-pressure reactor with an initial hydrogen pressure of 2.8 MPa. The conversion rate of dimethyl cyclohexane-1,4-dicarboxylate to this compound can reach up to 100%, with a product selectivity of 91.6% .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The use of efficient and green catalysts, such as CuMgAl, is emphasized to achieve high yields and environmentally friendly production processes .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl cyclohexane-1,4-dicarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane derivatives such as cyclohexane-1,4-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl cyclohexane-1,4-dicarboximidate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various cyclohexane derivatives.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of dimethyl cyclohexane-1,4-dicarboximidate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to form cyclohexane-1,4-dicarboxylic acid, which can further participate in various biochemical pathways. The ester groups can also be involved in esterification and transesterification reactions, contributing to its reactivity and versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl cyclohexane-1,4-dicarboxylate: A precursor to dimethyl cyclohexane-1,4-dicarboximidate.
Cyclohexane-1,4-dicarboxylic acid: An oxidation product of this compound.
Cyclohexane-1,4-dimethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific ester functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
144077-85-0 |
|---|---|
Molekularformel |
C10H18N2O2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
dimethyl cyclohexane-1,4-dicarboximidate |
InChI |
InChI=1S/C10H18N2O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8,11-12H,3-6H2,1-2H3 |
InChI-Schlüssel |
NWMUDUGHBDVSLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)C1CCC(CC1)C(=N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


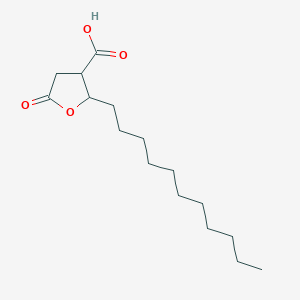
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)

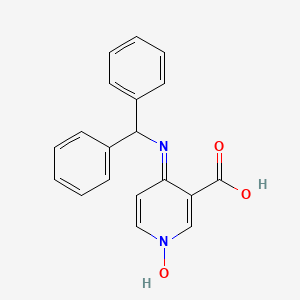
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
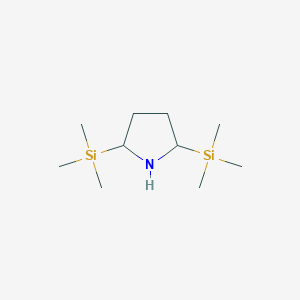
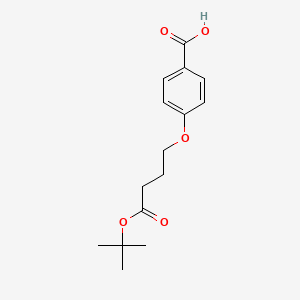
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
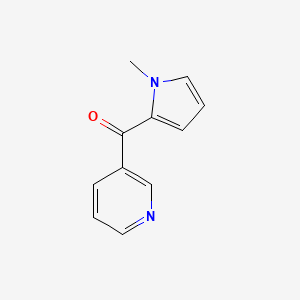

![[2-(2-Chloroethanesulfinyl)ethyl]benzene](/img/structure/B12552782.png)
![Methyl [(4-nitrophenyl)methyl]phosphonochloridate](/img/structure/B12552794.png)
